N'-(4-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
CAS No.: 898438-36-3
Cat. No.: VC11886692
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898438-36-3 |
|---|---|
| Molecular Formula | C21H21N3O3 |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-(4-methylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
| Standard InChI | InChI=1S/C21H21N3O3/c1-13-4-7-16(8-5-13)22-20(26)21(27)23-17-11-14-3-2-10-24-18(25)9-6-15(12-17)19(14)24/h4-5,7-8,11-12H,2-3,6,9-10H2,1H3,(H,22,26)(H,23,27) |
| Standard InChI Key | QEUNUBRGUZBSKV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Introduction
N'-(4-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound featuring a unique tricyclic structure. This compound belongs to the class of azatricyclo compounds, which are known for their intricate ring systems and potential biological activities. The presence of a methylphenyl group and a tricyclic framework makes it an interesting subject for studying drug interactions and designing novel materials.
Synthesis and Reaction Conditions
The synthesis of N'-(4-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves several steps, similar to other azatricyclo compounds. Optimized reaction conditions, including temperature and reagents, are crucial for maximizing yield and purity. For example, the synthesis of similar compounds often requires careful control of conditions such as the use of hydrogen chloride and aluminum trichloride in ethyl acetate.
Biological Activity and Potential Applications
While specific biological activities of N'-(4-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide are not detailed in the literature, compounds with similar structures are of interest in medicinal chemistry due to their potential interactions with biological targets. These interactions can be influenced by the substituents on the phenyl ring and the tricyclic framework, which may enhance lipophilicity and alter biological interactions.
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N'-(4-fluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide | - | Fluorophenyl group; enhanced lipophilicity |
| N'-(4-chlorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide | 898410-93-0 | Chlorophenyl group; similar tricyclic structure |
| N'-(4-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide | - | Methylphenyl group; potential biological activity |
Future Research Directions
Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of N'-(4-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide. This includes detailed interaction studies with biological systems to assess its viability as a drug candidate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume